3-(Pyrrolidin-3-yl)phenol hydrobromide
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Overview
Description
3-(Pyrrolidin-3-yl)phenol hydrobromide is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a hydrobromide saltThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(pyrrolidin-3-yl)phenol hydrobromide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final hydrobromide salt .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Pyrrolidin-3-yl)phenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Phenol: A hydroxyl group attached to a benzene ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
3-(Pyrrolidin-3-yl)phenol hydrobromide is unique due to the combination of the pyrrolidine ring and the phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like pyrrolidine or phenol .
Properties
IUPAC Name |
3-pyrrolidin-3-ylphenol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSCNKHZYYPAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38175-32-5 |
Source
|
Record name | Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38175-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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